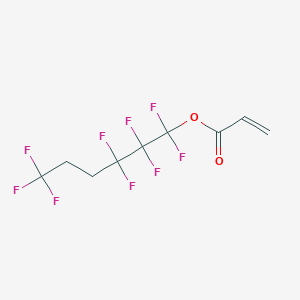
1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate is a fluorinated ester compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate typically involves the esterification of 1,1,2,2,3,3,6,6,6-Nonafluorohexanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to release the corresponding alcohol and acid. The fluorinated chain imparts hydrophobic properties, making it useful in applications requiring water repellency.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 1,1,1,2,2,3,3,4,4-Nonafluorobutane-1-sulfonyl fluoride
Comparison: 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate is unique due to its specific ester functional group and the position of the fluorine atoms. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
91528-57-3 |
|---|---|
Molecular Formula |
C9H7F9O2 |
Molecular Weight |
318.14 g/mol |
IUPAC Name |
1,1,2,2,3,3,6,6,6-nonafluorohexyl prop-2-enoate |
InChI |
InChI=1S/C9H7F9O2/c1-2-5(19)20-9(17,18)8(15,16)6(10,11)3-4-7(12,13)14/h2H,1,3-4H2 |
InChI Key |
IDLKDJKKLNXPHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


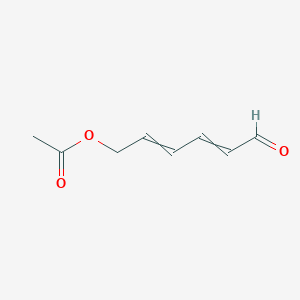

![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
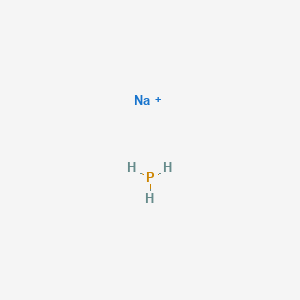
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
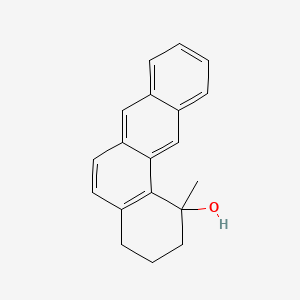
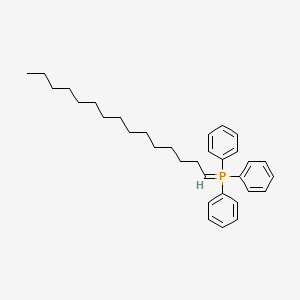
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
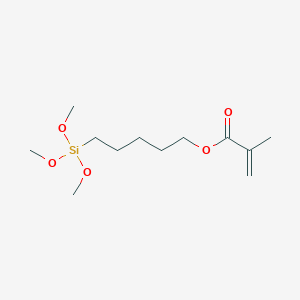
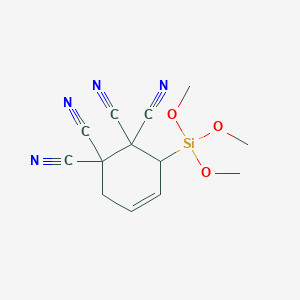
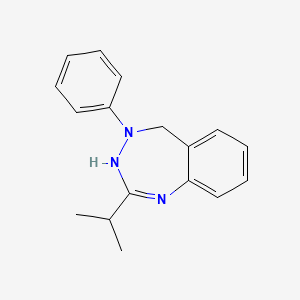
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)


